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Compound of Interest

Compound Name:
N-(2-

methylbenzyl)cyclohexanamine

CAS No.: 90504-90-8

Cat. No.: B185553

Get Quote

Executive Summary & Molecule Profile[2]
N-(2-methylbenzyl)cyclohexanamine (often encountered as its hydrochloride salt, CAS:

52505-05-2) is a secondary amine intermediate frequently used in the synthesis of mucolytics

(e.g., Bromhexine analogs) and CNS-active ligands.[1][2] Its structural integrity relies on three

specific features: the secondary amine functionality, the integrity of the cyclohexyl ring, and—

most critically—the ortho-positioning of the methyl group on the benzyl ring.

Misidentification of the ortho isomer (vs. meta or para) is a common pitfall in bulk synthesis due

to the similar boiling points of isomeric starting aldehydes. This guide compares analytical

workflows to definitively confirm this structure, moving from routine identification to absolute

structural proof.

Target Molecule Specifications
IUPAC Name:N-(2-methylbenzyl)cyclohexanamine[1][2]
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Molecular Formula: C₁₄H₂₁N[1][2]

Molecular Weight: 203.33 g/mol (Free Base)[1]

Key Structural Marker:Ortho-substituted benzene ring (1,2-disubstitution).[1][2]

Synthesis Context: The Source of Impurity
To understand what to analyze, one must understand how it is made. The standard synthesis

involves the reductive amination of 2-methylbenzaldehyde and cyclohexylamine.[1]

Common Impurities to Target:

Imine Intermediate: Incomplete reduction (C=N bond presence).[1]

Tertiary Amine: Over-alkylation (Bis-alkylation of cyclohexylamine).[1][2]

Regioisomers:Meta- or Para-methylbenzyl isomers (originating from impure aldehyde

starting material).[1][2]

Comparative Analytical Framework
We define three levels of structural confirmation. Researchers should select the tier based on

the regulatory requirement (e.g., internal R&D vs. FDA submission).

Table 1: Analytical Method Comparison
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Feature Tier 1: Routine (QC)
Tier 2: Definitive

(R&D/Pub)

Tier 3: Absolute

(Regulatory)

Primary Technique
1H NMR (1D) + LC-

MS

2D NMR

(HSQC/HMBC) + IR

Single Crystal XRD

(HCl Salt)

Time Investment < 1 Hour 4-6 Hours 2-5 Days

Isomer Resolution
Moderate (Splitting

patterns)

High (Through-bond

correlations)

Absolute (Spatial

coordinates)

Sample State Solution (CDCl₃) Solution (CDCl₃) Solid Crystal

Key Blindspot
Can miss <1%

regioisomers
Requires high purity

Requires crystallizable

salt

Detailed Analytical Data & Interpretation
A. Nuclear Magnetic Resonance (NMR)
The ortho-substitution creates a specific magnetic environment that disrupts the symmetry

seen in para isomers.[1]

1H NMR (400 MHz, CDCl₃) - Predicted Reference Data[1][2]
δ 7.10 – 7.35 ppm (m, 4H): Aromatic protons.[1] Note: Unlike the symmetric AA'BB' system

of para-isomers, the ortho-isomer displays a complex ABCD-like multiplet.[1][2]

δ 3.82 ppm (s, 2H): Benzylic methylene (-CH₂-NH-).[1][2] diagnostic singlet.

δ 2.45 – 2.55 ppm (tt, 1H): Cyclohexyl methine (-N-CH<).[1][2]

δ 2.34 ppm (s, 3H):Ortho-Methyl group (Ar-CH₃).[1][2]

δ 1.05 – 1.95 ppm (m, 10H): Cyclohexyl methylene envelope.[1]

δ 1.30 ppm (br s, 1H): Amine proton (-NH-), exchangeable with D₂O.[1][2]

Critical Differentiation:
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Ortho vs. Para: In the para isomer, the aromatic region often simplifies to two distinct

doublets.[3] In the target ortho compound, the proximity of the methyl group to the benzylic

amine creates steric compression, often causing a slight downfield shift of the benzylic

methylene compared to the para analog.

13C NMR (100 MHz, CDCl₃)
δ ~19.0 ppm:Ortho-Methyl carbon (distinctly shielded compared to meta/para).[1][2]

δ ~48.5 ppm: Benzylic carbon.[1]

δ ~56.0 ppm: Cyclohexyl methine carbon.[1]

B. Mass Spectrometry (ESI/GC-MS)
Fragmentation Logic: The molecule undergoes alpha-cleavage or benzylic cleavage.[1][2]

Molecular Ion (M+): 203 m/z.[1]

Base Peak: m/z 105.[1][4] This corresponds to the 2-methylbenzyl cation (or rearranged

tropylium ion).[2] This is the dominant fragmentation pathway, cleaving the C-N bond.

Secondary Peak: m/z 160 (Loss of propyl/alkyl fragments from cyclohexyl ring – less

common).[1]

Visualization: Analytical Workflows
Diagram 1: Structural Confirmation Decision Tree
This workflow guides the researcher from crude synthesis to validated structure.
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Caption: Step-by-step logic flow for validating the N-(2-methylbenzyl)cyclohexanamine
structure.

Diagram 2: Mass Spec Fragmentation Pathway
Understanding the m/z 105 peak is crucial for identifying the benzyl fragment.

Parent Ion
[M+H]+ = 204

C-N Bond
Cleavage

2-Methylbenzyl Cation
(Tropylium Analog)

m/z = 105Charge Retention

Cyclohexylamine
Neutral Loss

Neutral

Click to download full resolution via product page

Caption: Primary fragmentation pathway yielding the diagnostic m/z 105 peak.

Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (For
Tier 3 Analysis)
Converting the oil (free base) to a solid salt is the most reliable method for purification and

long-term storage.

Dissolution: Dissolve 1.0 g of crude N-(2-methylbenzyl)cyclohexanamine in 5 mL of diethyl

ether (anhydrous).

Acidification: Cool to 0°C. Dropwise add 2M HCl in diethyl ether (1.2 eq) under stirring.

Precipitation: A white precipitate should form immediately.[1]

Recrystallization: Filter the solid. Recrystallize from minimal hot ethanol/ethyl acetate (1:4).

Result: White needles suitable for X-ray diffraction (XRD) or high-purity melting point

analysis (Expected MP: >200°C, decomp).
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Protocol B: NMR Sample Preparation
Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the free base is

sensitive to acid traces (though secondary amines are generally stable).[1][2]

Concentration: 10-15 mg per 0.6 mL solvent.

Shimming: Ensure good shimming on the aromatic region; poor shimming will merge the

complex ortho splitting into a blob, mimicking a para pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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